4-Methylbenzylidene camphor

Übersicht

Beschreibung

4-Methylbenzylidene camphor is an organic compound widely used as an ultraviolet filter in sunscreen products and cosmetics. It absorbs ultraviolet B radiation in the range of 280 to 320 nanometers, providing protection against harmful solar radiation. This compound is known for its photoabsorption properties and is commonly found in various personal care products to minimize the adverse effects of ultraviolet radiation on the skin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Methylbenzylidene camphor is synthesized through a chemical reaction between camphor and 4-methylbenzaldehyde. The reaction typically involves the condensation of these two compounds under specific conditions to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product suitable for use in personal care products .

Analyse Chemischer Reaktionen

Environmental Degradation

4-MBC has been detected in various aquatic environments and can undergo degradation through hydroxylation and demethylation pathways .

-

UV Light-Activated Persulfate Degradation: The combination of UV light and persulfate can significantly remove 4-MBC from aquatic environments. Sulfate radicals are the dominant species in this degradation, with a second-order rate constant of (2.82 ± 0.05) × 109 M-1 s-1 with 4-MBC .

-

Transformation Byproducts: The degradation process results in the generation of transformation byproducts such as P1 (m/z 271) and P2 (m/z 243) .

Metabolic Reactions

Following oral administration in rats, 4-MBC undergoes extensive first-pass hepatic metabolism .

-

Metabolites: Detected metabolites in plasma and urine include 3-(4-carboxybenzylidene)camphor and four isomers of 3-(4-carboxybenzylidene)-hydroxycamphor, with 3-(4-carboxybenzylidene)-6-hydroxycamphor as the major metabolite .

-

Hydroxylation: Via hydroxylation mediated by the cytochrome P450 system, 3-(4-hydroxymethylbenzylidene)camphor is formed. This metabolite is further oxidized to 3-(4-carboxybenzylidene)camphor via alcohol dehydrogenase and aldehyde dehydrogenase, and may be further hydroxylated to form 3-(4-carboxybenzylidene)-6-hydroxycamphor mediated by the CYP450 system .

Reaction with Microplastics

4-MBC can interact with microplastics in the environment .

-

Sorption on Aged PET Microplastics: Aged polyethylene terephthalate (PET) microplastics exhibit increased sorption of 4-MBC due to the formation of oxygen-containing functional groups (carboxylic, carbonyl, ketone, and hydroxyl groups) on their surface .

-

Hydrogen Bonding: The camphor part of 4-MBC acts as a hydrogen bond acceptor, whereas the carboxylic groups on aged PET microplastics act as hydrogen bond donors, enhancing sorption .

Estrogenic Activity and Biological Interactions

4-MBC has been shown to evoke estrogenic activity . Studies indicate it can suppress proliferation and increase apoptosis in human trophoblast cell lines .

Wissenschaftliche Forschungsanwendungen

UV Protection in Cosmetics

4-MBC serves as a UV filter in cosmetic formulations. Its effectiveness in absorbing UV-B rays makes it a crucial ingredient in sunscreens. The European Commission has approved its use at concentrations up to 4% in cosmetic products, emphasizing its safety for dermal application when used within this limit .

Endocrine Disruption Studies

Research indicates that 4-MBC may act as an endocrine disruptor. Studies have shown that high doses administered during embryonic stages can inhibit the testicular axis in male rats, affecting reproductive hormone levels . This raises concerns about its safety, particularly regarding long-term exposure and potential reproductive health impacts.

Toxicokinetics Research

The toxicokinetics of 4-MBC have been investigated through various studies that monitor its absorption and metabolism following dermal application. For instance, a study involving human volunteers demonstrated minimal systemic absorption of 4-MBC, with less than 0.5% of the applied dose recovered in urine . These findings suggest that while the compound is effective as a UV filter, its bioavailability may be limited.

Case Study 1: Safety Assessment by SCCS

The Scientific Committee on Consumer Safety (SCCS) conducted extensive evaluations of 4-MBC's safety profile. Their findings concluded that 4-MBC can be considered safe for use in cosmetic products at concentrations up to 4%, provided it is applied dermally . However, they highlighted the need for caution regarding inhalation or oral exposure scenarios.

Case Study 2: Effects on Reproductive Health

In a study assessing the effects of 4-MBC on male rats during different developmental stages, researchers found that high doses led to alterations in hormone levels and testicular weight during prepubertal stages. Conversely, lower doses did not exhibit significant effects . These results underscore the importance of dosage when evaluating the compound's safety.

Data Tables

Wirkmechanismus

4-Methylbenzylidene camphor exerts its effects primarily through its ability to absorb ultraviolet B radiation. The compound absorbs ultraviolet radiation and converts it into less harmful energy, thereby protecting the skin from ultraviolet-induced damage. Additionally, it has been shown to evoke estrogen-like effects, which are being investigated for their potential impact on the endocrine system .

Vergleich Mit ähnlichen Verbindungen

Eusolex 6300: Another name for 4-Methylbenzylidene camphor, used in cosmetic formulations.

Parsol 5000: A trade name for this compound, commonly used in personal care products.

Uniqueness: this compound is unique due to its specific absorption range in the ultraviolet B region and its widespread use in personal care products. Its ability to provide effective ultraviolet protection while being incorporated into various formulations makes it a valuable compound in the industry .

Eigenschaften

Key on ui mechanism of action |

Enzacamene absorbs UV-B rays. It is proposed that enzacamene exerts estrogen-like activities in the same direction as endogenous estrogens via nonclassical estrogen signaling mechanisms that do not involve gene regulation by the nuclear ER. It binds to cytosolic estradiol binding sites of estrogen receptors with low to moderate affinity compared to that of the endogenous agonist. Based on the findings of a study with _Xenopus_ hepatocytes in culture, enzacamene has a potential to induce the ER gene only at higher concentrations (10–100 μmol/L). While enzacamene was not shown to activate estrogen-dependent gene transcription when tested in an ER reporter gene assay in yeast cells, it was demonstrated in _Xenopus_ hepatocytes cultures that activate ER-dependent signaling mechanisms leading to altered gene expression. In micromolar concentrations, enzacamene accelerates cell proliferation rate in MCF-7 human breast cancer cells. |

|---|---|

CAS-Nummer |

36861-47-9 |

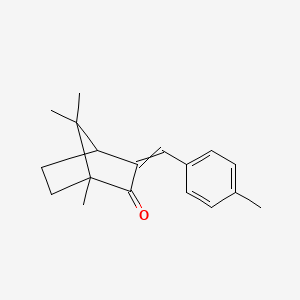

Molekularformel |

C18H22O |

Molekulargewicht |

254.4 g/mol |

IUPAC-Name |

(1R)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)11-14-15-9-10-18(4,16(14)19)17(15,2)3/h5-8,11,15H,9-10H2,1-4H3/t15?,18-/m0/s1 |

InChI-Schlüssel |

HEOCBCNFKCOKBX-PKHIMPSTSA-N |

SMILES |

CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C |

Isomerische SMILES |

CC1=CC=C(C=C1)C=C2C3CC[C@@](C2=O)(C3(C)C)C |

Kanonische SMILES |

CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C |

melting_point |

66-69 |

Key on ui other cas no. |

36861-47-9 |

Piktogramme |

Environmental Hazard |

Löslichkeit |

Poorly soluble |

Synonyme |

3-(4'-methylbenzylidene)camphor 3-(4-methylbenzylidene)camphor 4-MBC cpd 4-methylbenzylidene camphor enzacamene Eusolex 6300 Eusolex-6300 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-methylbenzylidene camphor?

A1: this compound has the molecular formula C18H22O and a molecular weight of 254.37 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Various spectroscopic techniques are used to characterize this compound, including UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy. [, , ] These methods provide insights into its structural features, vibrational modes, and electronic transitions. [, , ]

Q3: How stable is this compound in sunscreen formulations?

A3: While this compound is an effective UVB filter, it can degrade under sunlight exposure. [, ] This photodegradation can be mitigated by encapsulating it in solid lipid microparticles (SLMs) alongside photostabilizers like this compound itself. [] This approach has shown to enhance its photostability and overall performance in sunscreen formulations. []

Q4: Are there alternative delivery systems for this compound besides traditional emulsions?

A4: Yes, research has explored encapsulating this compound in microspheres as a novel approach for photoprotection. [] This method aims to address concerns like percutaneous absorption, photodegradation, and short-lasting effects often associated with organic sunscreens. []

Q5: Does the type of emulsion affect the photochemical behavior of sunscreens containing this compound?

A5: Yes, research indicates that the emulsion type, whether water-in-oil or oil-in-water based on liquid crystals, influences the photochemical behavior of sunscreen formulations containing this compound. [] The specific emulsion type, in conjunction with the combination of filters used, significantly impacts the efficacy and spectral stability of the sunscreen product. []

Q6: What is the environmental fate of this compound after its use in sunscreens?

A6: this compound enters the aquatic environment through wastewater discharge and recreational activities like swimming. [, , ] It has been detected in wastewater, surface waters, and even fish. [, ]

Q7: Does this compound pose any risks to aquatic organisms?

A7: Yes, studies have shown that this compound can negatively impact aquatic organisms. For instance, exposure during the metamorphosis of Solea senegalensis (a flatfish species) led to accelerated metamorphosis progression, decreased length, inhibition of catalase activity, and oxidative damage. []

Q8: How do aged microplastics affect the sorption of this compound in the environment?

A8: Aged polyethylene terephthalate (PET) microplastics, formed through processes like UV irradiation, exhibit increased sorption of this compound. [] This is due to the formation of oxygen-containing functional groups on the aged microplastics' surface, facilitating hydrogen bonding with this compound. []

Q9: Does this compound accumulate in marine organisms?

A9: Research suggests that this compound can accumulate in marine organisms. Studies on the invasive lionfish (Pterois volitans) in the Caribbean Sea found residues of this compound in their muscle tissues. [] This finding suggests potential bioaccumulation and the possible use of lionfish as bioindicator species for monitoring this compound pollution. []

Q10: What are the potential environmental consequences of sunscreen use in coastal waters?

A10: Sunscreens, including those containing this compound, are recognized as emerging pollutants in coastal waters. [] Their use introduces chemical UV filters and inorganic nutrients, like phosphates, into the marine environment, potentially impacting phytoplankton growth and overall ecosystem health. []

Q11: Does this compound have any endocrine-disrupting effects?

A11: Yes, this compound has shown estrogenic activity in various studies. [, , , , ] Exposure during development in rats has been linked to altered uterine gene expression, delayed male puberty, and effects on reproductive organ weights in adult offspring. [, ]

Q12: What are the potential consequences of developmental exposure to this compound?

A12: Developmental exposure to this compound has been linked to various adverse effects in rats. Studies observed enhanced prostate growth in neonates, delayed male puberty, altered reproductive organ weights in adults, and potential thyroid axis disruption. [, ]

Q13: How does this compound compare to other UV filters in terms of its effects on human immune cells?

A13: Studies comparing this compound with other organic UV filters and zinc oxide nanoparticles on human immune cells found that high concentrations of both organic and particulate UV filters were needed to induce cytotoxicity. [] This suggests that the inherent cytotoxicity of this compound is comparable to other commonly used UV filters. []

Q14: Has this compound been detected in humans?

A14: Yes, studies have detected this compound in human milk, indicating potential exposure during early development. [, ] This raises concerns about potential health risks associated with the widespread use of this UV filter in cosmetics and sunscreens. []

Q15: What analytical methods are used to determine this compound in environmental samples?

A15: Several analytical methods are employed to quantify this compound in environmental matrices. These include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC) coupled with various detectors. [, , , ]

Q16: How is the stereoisomer composition of this compound determined in environmental samples?

A16: Enantioselective GC-MS is used to determine the stereoisomer composition of this compound in environmental samples. [] This method allows researchers to distinguish between the cis-(Z)- and trans-(E)-isomers, providing insights into the enantioselective degradation processes occurring in the environment. []

Q17: Can this compound be analyzed alongside other UV filters in complex matrices?

A17: Yes, analytical methods have been developed for the simultaneous determination of this compound with other UV filters in complex matrices like cosmetics and environmental samples. [, , ]

Q18: Are there any known alternatives to this compound as a UV filter?

A18: Yes, research is exploring alternative UV filters, including natural compounds like silymarin, which exhibit comparable sun protection factors to commonly used filters like this compound and octyl methoxycinnamate. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.